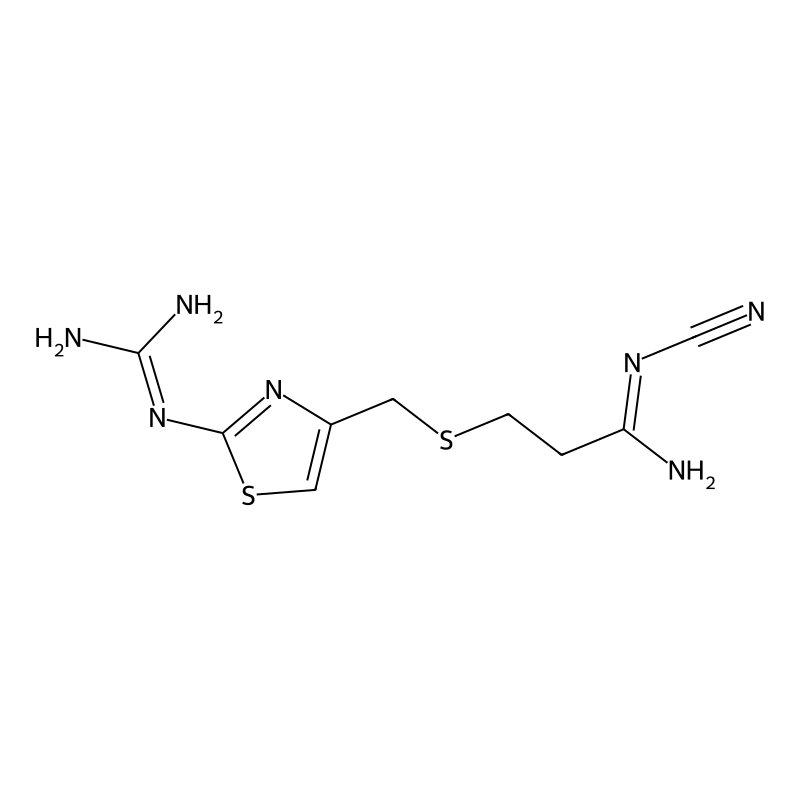

Famotidine cyanoamidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Famotidine cyanoamidine (CAS 76823-97-7), officially recognized in pharmacopeial monographs as Famotidine EP Impurity G, is a highly characterized analytical reference standard. Structurally defined as N-Cyano-3-(((2-guanidinothiazol-4-yl)methyl)thio)propanimidamide, it is a primary degradation product and related compound of the H2-receptor antagonist famotidine. In industrial and laboratory procurement contexts, it is primarily sourced as an indispensable standard for regulatory compliance (USP, EP, BP) in chromatographic purity testing and stability-indicating method validation. Its unique cyanoamidine moiety differentiates its UV response and chromatographic retention time from the parent API, making it a critical material for forced degradation profiling, system suitability testing, and the accurate quantification of trace-level impurities in commercial pharmaceutical formulations .

Procurement Fit

Substituting Famotidine cyanoamidine with crude forced-degradation mixtures, the parent API, or closely related analogs (such as Impurities A, B, or C) fundamentally compromises analytical validation and batch release workflows. In quality control, regulatory monographs mandate exact retention time matching and specific UV response factor corrections for each individual impurity. Using a generic analog or an uncharacterized degradation mixture prevents the accurate calibration required to meet the strict 0.05% Limit of Quantitation (LOQ) for impurity reporting. Furthermore, because Impurity G has a distinct relative response factor, attempting to quantify it using the parent drug's calibration curve without the exact reference standard leads to significant calculation errors, resulting in out-of-specification (OOS) regulatory failures .

Substitution Risk

- Retention time and RRF differ from Impurity B–F and amidine; direct substitution invalidates HPLC quantification without complete re-validation.

- EP/USP monographs explicitly require Impurity G for specificity; using an unlisted impurity deviates from compendial requirements.

- ANDA/NDA/DMF submissions require Impurity G data; substitution triggers a regulatory deficiency during review.

Regulatory HPLC/UV Response Factor Correction

In standardized EP/USP chromatographic purity assays, Famotidine cyanoamidine exhibits a distinct UV absorption profile compared to the parent drug. Quantitative analysis strictly requires applying a specific correction factor of 1.4 to the peak area of Impurity G to accurately calculate its content relative to famotidine [1]. This indicates a relative response factor of approximately 0.71. If a laboratory attempts to use the parent API as a generic quantitative surrogate without this exact standard to verify the correction, the impurity concentration will be underestimated by nearly 30%, leading to critical compliance failures during audit [2].

| Evidence Dimension | HPLC/UV Peak Area Correction Factor |

| Target Compound Data | Correction factor of 1.4 required for accurate quantification |

| Comparator Or Baseline | Famotidine (Parent API): Correction factor of 1.0 |

| Quantified Difference | ~30% deviation in calculated content without specific standard correction |

| Conditions | EP/USP HPLC/UV chromatographic purity assay at specified wavelength |

Procuring the exact standard is mandatory to apply the correct response factor and prevent regulatory rejection of commercial batch release data.

Comparator: Chloroethyl impurity — positive in silico (Derek/Sarah), DNA minor groove binding, 0.5–1.0% in KSM.

Trace-Level LOQ Validation in Stability-Indicating Assays

The validation of stability-indicating RP-UPLC methods for famotidine formulations requires precise calibration at trace levels. Using high-purity Famotidine cyanoamidine (>98%), analytical chemists can establish a highly linear calibration curve, achieving a validated Limit of Quantitation (LOQ) of 0.05% [1]. In contrast, attempting to use crude forced-degradation mixtures as a substitute for peak identification and calibration fails at these trace levels due to co-eluting unknown degradants and baseline noise, which prevent accurate integration below the 0.1% threshold [2].

| Evidence Dimension | Method Limit of Quantitation (LOQ) |

| Target Compound Data | Validated LOQ of 0.05% (meets ICH Q3A/B thresholds) |

| Comparator Or Baseline | Crude degradation mixtures: Unreliable quantification <0.1% due to co-elution |

| Quantified Difference | Enables 2x greater sensitivity and strict ICH compliance |

| Conditions | Stability-indicating RP-UPLC method for famotidine degradation products |

Buyers must source the isolated, high-purity standard to successfully validate analytical methods down to the legally required 0.05% reporting threshold.

Related compounds B–E ≤0.3%, Compound F ≤0.1%, Amidine ≤0.2%, unspecified ≤0.1%.

System Suitability and Chromatographic Resolution

In regulatory HPLC frameworks, Famotidine cyanoamidine is co-injected with the parent API to verify system suitability before batch analysis. The EP monograph requires a minimum peak-to-peak resolution (Rs) between famotidine and Impurity G to ensure column efficiency and mobile phase integrity[1]. Using crude degradation mixtures or generic analogs fails to provide the exact retention time markers needed to calculate this specific resolution factor. Without the pure Impurity G standard to confirm an Rs > 1.5, the analytical run is deemed invalid for commercial release [2].

| Evidence Dimension | System Suitability Resolution (Rs) |

| Target Compound Data | Provides exact retention marker to verify Rs > 1.5 |

| Comparator Or Baseline | Crude mixtures / uncharacterized analogs: Cannot provide a defined Rs value |

| Quantified Difference | Absolute requirement for validating column resolving power |

| Conditions | HPLC system suitability testing prior to API batch release |

Procurement of this specific standard is a strict prerequisite for validating the HPLC system's resolving power before any commercial batch testing can begin.

Pharmacopeial Compliance and Batch Release Testing

Directly utilizing the 1.4 peak area correction factor, this standard is essential for quality control laboratories conducting EP/USP-mandated HPLC/UV purity assays for commercial famotidine APIs and finished dosage forms [1].

Validation of Stability-Indicating Methods (RP-UPLC)

Essential for analytical R&D teams developing and validating new chromatographic methods, ensuring the system can accurately detect and quantify degradation products down to the 0.05% ICH reporting threshold without baseline interference [2].

System Suitability Verification

Routinely procured to formulate system suitability mixtures, allowing analysts to confirm a minimum peak-to-peak resolution (Rs > 1.5) between the parent drug and Impurity G prior to initiating commercial testing runs [3].

Forced Degradation and Shelf-Life Profiling

Used as a definitive reference marker to identify specific degradation pathways (e.g., thermal, photolytic, or oxidative stress) during the formal stability testing and shelf-life determination of new famotidine formulations [2].

Application Fit Matrix

References

- [1] Famotidine Cyanoamidine (Impurity G) Chromatographic Purity Guidelines, Inxight Drugs Database, National Center for Advancing Translational Sciences (NCATS).

- [2] Development and Validation of Stability Indicating Method for Simultaneous Determination of Ibuprofen and Famotidine Degradation Products in Tablets by Using RP-UPLC, International Research in Medical and Pharmaceutical Sciences, 2025.

- [3] European Pharmacopoeia (EP) Monograph for Famotidine: Impurity Profiling and Response Factors, EDQM.

Purity

Quantity

XLogP3

Appearance

UNII

Other CAS

Wikipedia

Explore Compound Types